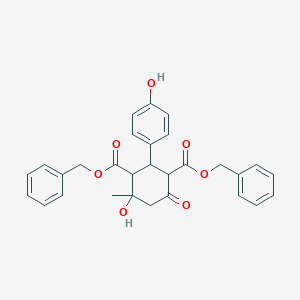
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THFA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. THFA is a highly stable and biologically active molecule that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high stability and biocompatibility. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is highly soluble in water and can be easily administered to cells and animals. However, one of the main limitations of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the identification of new molecular targets and signaling pathways that are involved in the anti-cancer activity of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. In addition, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in human clinical trials.
Synthesemethoden
The synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires the use of specialized equipment and reagents. The first step in the synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with tetrahydro-2-furanmethanol to form a furan ring. The next step involves the reaction of the furan intermediate with 2-thiophenylacetic acid to form the final product, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of tumors in animal models.
Eigenschaften
Molekularformel |
C18H17NO4S2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO4S2/c20-16(13-6-3-9-25-13)14-15(12-5-2-8-24-12)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
InChI-Schlüssel |
ARUASAPCMDUTAY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
Kanonische SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



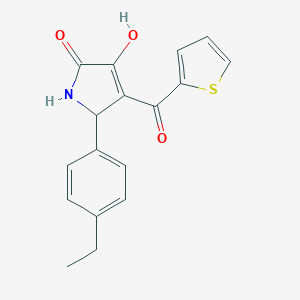







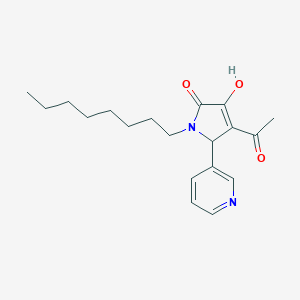
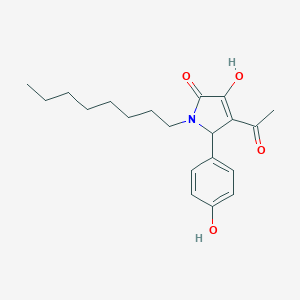
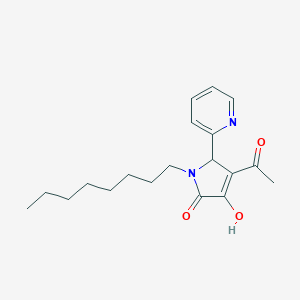
![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)
![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)
